4-Bromo-5-(4-fluorophenyl)furan-2-carbaldehyde
Description
Properties
Molecular Formula |
C11H6BrFO2 |
|---|---|
Molecular Weight |
269.07 g/mol |
IUPAC Name |
4-bromo-5-(4-fluorophenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H6BrFO2/c12-10-5-9(6-14)15-11(10)7-1-3-8(13)4-2-7/h1-6H |
InChI Key |
LAANEDYPNPAFKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(O2)C=O)Br)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
This method begins with 5-(4-fluorophenyl)furan-2-carbaldehyde (compound 6 in), where bromination at the furan’s 4-position is achieved using electrophilic brominating agents. The aldehyde group at position 2 directs electrophilic attack to the adjacent position (C-4) due to its electron-withdrawing nature, while the 4-fluorophenyl group at C-5 sterically and electronically influences regioselectivity.
Procedure:
Yield and Purity:
Paal-Knorr Cyclization of 1,4-Diketone Precursors
Substituted 1,4-Diketone Synthesis
The Paal-Knorr reaction constructs the furan ring from a 1,4-diketone precursor. For this route, the diketone must bear bromine at C-4 and 4-fluorophenyl at C-5:
-
Diketone Preparation :
-
Cyclization :
Yield and Purity:
Vilsmeier-Haack Formylation of 4-Bromo-5-(4-fluorophenyl)furan
Direct Formylation Strategy
This route assumes pre-existing bromine and fluorophenyl groups on the furan ring, with formylation at C-2:
-
Substrate Preparation :
-
Formylation :
Yield and Purity:
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield | Advantages |
|---|---|---|---|---|
| Bromination | 5-(4-Fluorophenyl)furan-2-carbaldehyde | NBS, FeBr₃ | 85% | Short route, high regioselectivity |
| Paal-Knorr Cyclization | Custom 1,4-diketone | H₂SO₄, POCl₃/DMF | 70% | Flexible substitution pattern |
| Vilsmeier-Haack Formylation | 4-Bromo-5-(4-fluorophenyl)furan | POCl₃, DMF | 78% | Efficient late-stage functionalization |
Industrial Scale-Up Considerations
-
Cost Efficiency : Bromination (Method 1) is preferred for large-scale production due to fewer steps and commodity reagents.
-
Purification Challenges : Paal-Knorr cyclization requires rigorous purification to isolate the diketone intermediate.
-
Safety : Vilsmeier-Haack reactions necessitate handling corrosive POCl₃ under controlled conditions .
Scientific Research Applications
4-Bromo-5-(4-fluorophenyl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(4-fluorophenyl)furan-2-carbaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of the bromine and fluorophenyl groups can influence its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Substituent Comparison of Furan-2-carbaldehyde Derivatives
Key Insights :
- The 4-fluorophenyl group in the target compound introduces moderate polarity, balancing solubility and reactivity, whereas nitrophenyl analogs (e.g., 5-(4-nitrophenyl)-furan-2-carbaldehyde) exhibit higher thermodynamic stability but lower synthetic versatility due to steric and electronic effects .
- Bromophenyl derivatives (e.g., 5-(4-bromophenyl)-furan-2-carbaldehyde) lack the fluorine atom, reducing dipole-dipole interactions and altering crystallization behavior .
Table 2: Thermodynamic Properties of Selected Compounds
| Compound | ΔsubH° (kJ/mol) | ΔvapH° (kJ/mol) | Melting Point (°C) |
|---|---|---|---|
| 4-Bromo-5-(4-fluorophenyl)furan-2-carbaldehyde | Data not reported | Data not reported | 145–148 (estimated) |
| 5-(4-Nitrophenyl)-furan-2-carbaldehyde | 98.5 | 72.3 | 162–165 |
| 5-(2-Methyl-4-nitrophenyl)-furan-2-carbaldehyde | 95.7 | 69.8 | 158–160 |
Notes:
- Nitrophenyl derivatives exhibit higher sublimation enthalpies (ΔsubH°) compared to bromo/fluorophenyl analogs, attributed to stronger intermolecular interactions (e.g., hydrogen bonding with NO₂) .
- The absence of thermodynamic data for the target compound underscores the need for experimental studies akin to those performed on nitrophenyl analogs .
Crystallographic and Structural Analysis
- The planar furan ring in 4-Bromo-5-(4-fluorophenyl)furan-2-carbaldehyde is disrupted by steric interactions between the 4-fluorophenyl group and adjacent substituents, leading to nonplanar conformations similar to those observed in metalloporphyrins with meso-fluorophenyl groups .
- In contrast, non-halogenated furan-2-carbaldehydes (e.g., 2-Furaldehyde) adopt planar geometries, facilitating π-π stacking in crystalline phases .
Q & A
Q. What safety protocols are critical when handling this compound’s bromine-fluorine synergies in aerosolized forms?
- Methodological Answer : Use fume hoods with HEPA filtration (NIOSH Standard 42 CFR Part 84). Conduct occupational exposure monitoring via GC-MS air sampling. Emergency procedures should include calcium gluconate gel for dermal exposure and activated charcoal for ingestion (per OSHA Hazard Communication Standard) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
